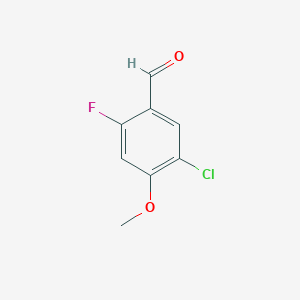

5-Chloro-2-fluoro-4-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMFLLZPHARXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 5 Chloro 2 Fluoro 4 Methoxybenzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies for 5-Chloro-2-fluoro-4-methoxybenzaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the formyl, chloro, fluoro, and methoxy (B1213986) groups.

Key Disconnections:

Formyl Group: The aldehyde functionality can be introduced late in the synthesis via a formylation reaction on a pre-existing substituted benzene (B151609) ring. This is often a preferred strategy as the formyl group is a deactivating group and can interfere with earlier synthetic steps.

Halogen Groups: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions. The order of their introduction is critical and depends on the directing effects of the other substituents present on the ring.

Methoxy Group: The methoxy group is an activating, ortho-, para-directing group. It can be introduced via nucleophilic aromatic substitution on a suitably activated aromatic ring or by methylation of a corresponding phenol.

A plausible retrosynthetic pathway could start from a simpler, commercially available anisole or phenol derivative, followed by sequential halogenation and formylation. The specific order of these reactions would be determined by the regiochemical control required to achieve the desired 1,2,4,5-substitution pattern.

Multi-Step Synthesis Approaches to this compound

Several multi-step synthetic routes can be envisioned for the preparation of this compound, each with its own advantages and challenges. The choice of a specific route often depends on the availability of starting materials, reaction yields, and ease of purification.

The introduction of both chloro and fluoro substituents onto the aromatic ring with the correct regiochemistry is a key challenge in the synthesis of this compound.

The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the incoming halogen. The methoxy group is an activating ortho-, para-director, while the halogen atoms are deactivating but also ortho-, para-directing. The formyl group, if introduced early, would be a meta-director.

A potential strategy involves starting with a fluorinated anisole derivative and then introducing the chlorine atom. For instance, starting with 2-fluoro-4-methoxyanisole, chlorination would be directed to the positions ortho and para to the methoxy group and ortho to the fluorine atom. Careful control of reaction conditions is necessary to favor the desired isomer.

To achieve high regioselectivity, directed halogenation strategies can be employed. These methods utilize a directing group to deliver the halogenating agent to a specific position on the aromatic ring. For example, ortho-lithiation followed by quenching with an electrophilic halogen source can provide a high degree of regiocontrol. However, the presence of multiple functional groups can sometimes complicate these reactions.

One documented approach involves the chlorination of 2-chloro-4-fluorotoluene under UV light, followed by hydrolysis and nitration to yield 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772). google.com While this leads to a different final product, the initial steps demonstrate a pathway for introducing substituents in a controlled manner.

The methoxy group is a key feature of the target molecule. It can be introduced either at the beginning of the synthesis (by starting with a methoxy-substituted precursor) or later in the sequence.

If a phenol is used as a starting material, the hydroxyl group can be methylated to form the methoxy ether. This is typically achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base. For instance, the methylation of 5-fluoro-2-methylphenol has been reported to give 5-fluoro-2-methylanisole in high yield. umich.edu

Alternatively, nucleophilic aromatic substitution (SNAr) can be used to introduce a methoxy group by displacing a suitable leaving group (like a nitro or another halogen group) from an activated aromatic ring. The success of this approach depends on the electronic nature of the other substituents on the ring.

The final step in many synthetic routes to this compound is the introduction of the aldehyde group. Several classic and modern formylation methods are available.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. thieme-connect.de This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide like N,N-dimethylformamide (DMF), to introduce the formyl group. thieme-connect.de The reaction is generally regioselective, with the position of formylation being directed by the existing substituents.

Another common method is the Gattermann-Koch reaction , which uses carbon monoxide and hydrogen chloride in the presence of a catalyst like aluminum chloride. thieme-connect.de However, this method is often limited to simpler aromatic hydrocarbons.

The Rieche formylation utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to introduce the aldehyde group. consensus.app This method has been successfully applied to the formylation of 4-chloro-2-fluoroanisole to produce 4-chloro-2-fluoro-5-methoxybenzaldehyde. consensus.app

Below is a table summarizing various formylation reactions:

| Reaction Name | Reagents | Substrate Scope | Ref. |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics | thieme-connect.de |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Simple aromatic hydrocarbons | thieme-connect.de |

| Rieche Formylation | Cl₂CHOCH₃, TiCl₄ | Activated aromatic ethers | consensus.app |

The choice of formylation method depends on the specific substrate and the desired regioselectivity. For a polysubstituted and potentially sterically hindered aromatic ring like the precursor to this compound, the Vilsmeier-Haack or Rieche reactions are often more suitable than the Gattermann-Koch reaction.

Green Chemistry Principles in the Synthesis of this compound

Catalyst Development for Enhanced Sustainability in the Synthesis of this compound

The imperative for green chemistry has driven significant research into the development of sustainable catalytic systems for the synthesis of fine chemicals, including this compound. While specific research focusing exclusively on the sustainable synthesis of this particular compound is limited, broader advancements in catalytic formylation of aryl halides and biocatalysis offer promising pathways. These developments aim to replace traditional, often stoichiometric and hazardous reagents with more environmentally benign and efficient catalytic processes. The focus is on enhancing catalyst activity, selectivity, and recyclability, while utilizing greener solvents and reducing energy consumption.

Transition Metal Catalysis for Sustainable Formylation

Palladium and rhodium-based catalysts have been at the forefront of developing sustainable formylation reactions of aryl halides, the key step in synthesizing compounds like this compound from its corresponding aryl halide precursor, 1-chloro-4-fluoro-2-methoxybenzene. The sustainability of these processes is enhanced by using CO surrogates and developing heterogeneous catalysts.

Palladium-Catalyzed Carbonylative Coupling:

Palladium complexes are highly effective for the carbonylation of aryl halides. To circumvent the use of toxic and difficult-to-handle carbon monoxide gas, various CO surrogates have been developed. These surrogates decompose under reaction conditions to release CO in situ, allowing for safer and more convenient laboratory-scale synthesis. Sustainable advancements in this area include the use of catalysts that are effective under milder conditions and in greener solvents.

| Catalyst System | CO Surrogate | Substrate Scope | Key Sustainability Features |

| Pd(OAc)₂ / Ligand | Formaldehyde | Aryl Halides | Use of a readily available, less toxic CO surrogate. |

| PdCl₂(PPh₃)₂ | Formic Acid | Aryl Iodides | Formic acid acts as both CO source and reducing agent. |

| Heterogeneous Pd/C | Glyoxylic Acid | Aryl Bromides | Recyclable catalyst, potential for continuous flow reactions. |

Rhodium-Catalyzed Hydroformylation:

Hydroformylation, another key reaction for aldehyde synthesis, traditionally involves the reaction of an alkene with syngas (a mixture of CO and H₂). For the synthesis of aromatic aldehydes from aryl halides, a reductive hydroformylation approach can be envisioned. Research in sustainable rhodium catalysis has focused on the development of water-soluble ligands and catalyst recycling strategies to minimize metal leaching and solvent waste.

| Catalyst System | Reaction Type | Substrate Scope | Key Sustainability Features |

| Rh(acac)(CO)₂ / Water-soluble phosphine | Aqueous biphasic hydroformylation | Alkenes | Catalyst confined to the aqueous phase, allowing for easy separation and recycling. |

| Rh/zeolite | Heterogeneous hydroformylation | Olefins | High catalyst stability and reusability. |

This table illustrates general sustainable approaches in rhodium-catalyzed hydroformylation. The direct application to the synthesis of this compound from a suitable precursor would be a novel research area.

Biocatalysis: An Enzymatic Approach to Aldehyde Synthesis

Biocatalysis offers a highly sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and exhibit high selectivity, which can reduce the formation of byproducts. For the synthesis of aromatic aldehydes, several classes of enzymes are of interest.

Oxidases and Dehydrogenases:

The synthesis of this compound could potentially be achieved through the selective oxidation of the corresponding methylarene, 5-chloro-2-fluoro-4-methoxytoluene. Enzymes such as laccases, monooxygenases, or alcohol dehydrogenases (in a two-step process from the corresponding alcohol) could be employed for this transformation.

| Enzyme Class | Substrate Type | Cofactor Requirement | Key Sustainability Features |

| Laccase | Substituted toluenes | O₂ | Uses molecular oxygen as a green oxidant; no need for cofactors. |

| P450 Monooxygenase | Aromatic hydrocarbons | NADPH/NADP⁺ | High selectivity; can be engineered for specific substrates. |

| Alcohol Dehydrogenase | Aromatic alcohols | NAD⁺/NADH | Operates under mild conditions; can be used for stereoselective synthesis. |

This table outlines the potential of biocatalytic methods for the synthesis of substituted benzaldehydes. The development of a specific enzymatic process for this compound would require significant research in enzyme screening and engineering.

Detailed research findings on the application of these advanced, sustainable catalytic methodologies specifically for the preparation of this compound are not yet prevalent in the scientific literature. However, the principles and data derived from studies on analogous substituted aryl halides and toluenes provide a strong foundation for the future development of green and sustainable manufacturing processes for this important chemical compound.

Mechanistic Investigations and Reactivity Profiles of 5 Chloro 2 Fluoro 4 Methoxybenzaldehyde

Electrophilic and Nucleophilic Reactions at the Aldehyde Carbonyl

The carbonyl carbon of the aldehyde group in 5-chloro-2-fluoro-4-methoxybenzaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is modulated by the substituents on the aromatic ring. The strongly electronegative fluorine and chlorine atoms withdraw electron density via the inductive effect, enhancing the partial positive charge on the carbonyl carbon and increasing its reactivity towards nucleophiles. Conversely, the methoxy (B1213986) group at the para-position donates electron density through a resonance effect, which can partially counteract the inductive withdrawal, thus moderating the carbonyl's electrophilicity compared to benzaldehydes with only withdrawing groups.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. Aromatic aldehydes are generally less reactive than aliphatic aldehydes in these reactions because the aromatic ring's resonance effect reduces the carbonyl carbon's electrophilicity. However, the presence of electron-withdrawing groups, such as the chloro and fluoro substituents on this compound, enhances its reactivity.

Common nucleophilic addition reactions applicable to this aldehyde include the formation of cyanohydrins with cyanide ions or the addition of Grignard reagents to form secondary alcohols.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile/Reagent | Intermediate | Final Product | Product Class |

|---|---|---|---|

| HCN / CN⁻ | Tetrahedral Cyanide Adduct | 2-(5-Chloro-2-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile | Cyanohydrin |

| CH₃MgBr, then H₃O⁺ | Magnesium Alkoxide | 1-(5-Chloro-2-fluoro-4-methoxyphenyl)ethanol | Secondary Alcohol |

Aldol Condensation and Knoevenagel Condensation Pathways

This compound, lacking α-hydrogens, cannot self-condense via an aldol reaction. However, it is an excellent electrophilic partner in crossed-aldol or Claisen-Schmidt condensations with enolizable ketones or aldehydes. miracosta.eduuomustansiriyah.edu.iq In a typical base-catalyzed mechanism, a ketone such as acetone is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde (B42025). The resulting β-hydroxy ketone readily undergoes dehydration, driven by the formation of a conjugated system, to yield an α,β-unsaturated ketone. magritek.comazom.com

The Knoevenagel condensation is a related process where the aldehyde reacts with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, malononitrile (B47326), or ethyl acetoacetate) in the presence of a weak base catalyst like piperidine or pyridine. wikipedia.org The reaction proceeds via nucleophilic addition followed by dehydration to produce a stable, conjugated product. wikipedia.org The electron-withdrawing substituents on the benzaldehyde ring are expected to facilitate the initial nucleophilic attack, promoting the reaction. For example, the condensation of 2-methoxybenzaldehyde with thiobarbituric acid using piperidine as a base is a well-documented Knoevenagel reaction. wikipedia.org This suggests a similar pathway for this compound.

Table 2: Potential Condensation Reaction Products

| Reaction Type | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Claisen-Schmidt | Acetone | NaOH / H₂O | (E)-4-(5-Chloro-2-fluoro-4-methoxyphenyl)but-3-en-2-one |

| Knoevenagel | Malononitrile | Piperidine | 2-((5-Chloro-2-fluoro-4-methoxyphenyl)methylene)malononitrile |

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other substituents on the aromatic ring, provided appropriate reagents are used.

Oxidation: Standard oxidizing agents such as potassium permanganate (KMnO₄), chromic acid, or Tollens' reagent can convert the aldehyde to the corresponding 5-chloro-2-fluoro-4-methoxybenzoic acid. The reaction involves the addition of the oxidant to the carbonyl group, followed by the elimination of a reduced form of the oxidant.

Reduction: The aldehyde is easily reduced to (5-chloro-2-fluoro-4-methoxyphenyl)methanol. A common and selective reagent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.comyoutube.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequent protonation of the resulting alkoxide by a protic solvent (like ethanol or water) yields the primary alcohol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less selective.

Aromatic Substitution Reactions of the Substituted Benzene (B151609) Ring

The benzene ring of this compound is activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing aldehyde group.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is possible because the aldehyde group, positioned ortho to the fluorine and meta to the chlorine, strongly withdraws electron density from the ring, particularly at the ortho and para positions. This withdrawal stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. beilstein-journals.org The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile attacks the carbon bearing the leaving group to form the resonance-stabilized Meisenheimer complex, and second, the leaving group is expelled, restoring the ring's aromaticity. beilstein-journals.org

In the context of SNAr reactions, the typical leaving group trend seen in aliphatic substitutions (I > Br > Cl > F) is often inverted. For SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic and strongly stabilizes the negative charge of the intermediate through the inductive effect. This stabilization lowers the activation energy of the rate-determining step, often making fluorine a better leaving group than chlorine in SNAr reactions.

Therefore, in this compound, the fluorine atom at the C-2 position is the more likely site for nucleophilic attack and displacement compared to the chlorine atom at the C-5 position. The C-2 position is ortho to the activating aldehyde group, which is a requirement for significant stabilization of the Meisenheimer intermediate. The C-5 position is meta to the aldehyde, and a nucleophilic attack at this position would not allow the negative charge of the intermediate to be delocalized onto the aldehyde's oxygen atom, making this pathway significantly less favorable.

Table 3: Regioselectivity in SNAr Reactions

| Position | Halogen | Position relative to -CHO | Stabilization of Intermediate | Predicted Reactivity | Potential Product with NaOCH₃ |

|---|---|---|---|---|---|

| C-2 | Fluoro | Ortho | High (Resonance with CHO) | High | 5-Chloro-2,4-dimethoxybenzaldehyde |

Electrophilic Aromatic Substitution (EAS) Considerations on the Activated Ring

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its four substituents: the aldehyde (-CHO), methoxy (-OCH3), chloro (-Cl), and fluoro (-F) groups. These substituents collectively influence both the rate of reaction and the position (regioselectivity) of the incoming electrophile.

In this specific molecule, the positions are influenced as follows:

Methoxy group (-OCH3) at C4: Strongly activates the ortho positions (C3 and C5) and the para position (C1, which is already substituted).

Fluoro group (-F) at C2: Deactivates the ring but directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.

Chloro group (-Cl) at C5: Deactivates the ring but directs to its ortho (C4, C6) and para (C2) positions.

Aldehyde group (-CHO) at C1: Strongly deactivates the ring and directs incoming groups to the meta positions (C3 and C5).

The directing effects of these groups create a complex reactivity landscape. The powerful activating and directing effect of the methoxy group is the dominant influence. It strongly favors substitution at the C3 and C5 positions. However, the C5 position is already occupied by chlorine. Therefore, the most likely position for electrophilic attack is the C3 position, which is ortho to the activating methoxy group, meta to the deactivating aldehyde group, and ortho to the fluoro group. Steric hindrance at the C3 position, being situated between the fluoro and methoxy groups, could also influence the reaction outcome.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | C1 | Strong Deactivator | Meta |

| -F | C2 | Deactivator | Ortho, Para |

| -OCH3 | C4 | Strong Activator | Ortho, Para |

| -Cl | C5 | Deactivator | Ortho, Para |

Organometallic Coupling Reactions Involving Halogen Substituents

The presence of two different halogen atoms (fluorine and chlorine) on the aromatic ring of this compound allows for selective C-C and C-N bond formation through various palladium-catalyzed cross-coupling reactions. The relative reactivity of aryl halides in these reactions typically follows the order I > Br > OTf > Cl >> F. tcichemicals.com This differential reactivity is key to achieving regioselective functionalization.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orglookchem.com For this compound, the reaction would preferentially occur at the more reactive C-Cl bond over the much stronger and less reactive C-F bond. tcichemicals.com

By selecting appropriate reaction conditions (catalyst, ligand, base, and solvent), it is possible to selectively couple an aryl or vinyl boronic acid at the C5 position. The catalytic cycle involves three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

| Component | Example | Purpose |

| Aryl Halide | This compound | Substrate |

| Organoboron Reagent | Phenylboronic acid | Source of new carbon group |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 | Facilitates the reaction |

| Ligand | SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K2CO3, Cs2CO3, K3PO4 | Promotes transmetalation |

| Solvent | Toluene, Dioxane, Water | Reaction medium |

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions also favor the more labile C-Cl bond for oxidative addition to the palladium catalyst.

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. The reaction typically requires a palladium catalyst and a base. Selective functionalization at the C5 position of this compound can be achieved, yielding a stilbene derivative while leaving the C-F bond intact.

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It traditionally employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, though copper-free versions are also common. organic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl group at the C5 position of the benzaldehyde. The general mechanism involves a palladium cycle and, in the traditional method, a copper cycle to form a copper acetylide intermediate. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org

For this compound, the Buchwald-Hartwig amination would selectively target the C-Cl bond. This allows for the introduction of a primary or secondary amine at the C5 position. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. beilstein-journals.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org

Influence of Methoxy and Halogen Groups on Reactivity and Regioselectivity

The substituents on the aromatic ring of this compound exert significant electronic and steric influences that dictate its reactivity and the regioselectivity of its transformations.

Methoxy Group (-OCH3): As a strong electron-donating group, the methoxy group at C4 increases the electron density of the aromatic ring, particularly at the ortho (C3, C5) and para (C1) positions. This activating effect makes the ring more susceptible to electrophilic attack compared to unsubstituted benzaldehyde. However, this same electron-donating effect can slow down the oxidative addition step in palladium-catalyzed coupling reactions, which is favored by electron-poor aryl halides.

Halogen Groups (-F, -Cl): Both fluorine and chlorine are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic substitution. libretexts.org In the context of cross-coupling reactions, their electronegativity makes the attached carbon atom more electrophilic and susceptible to oxidative addition by a Pd(0) catalyst. The significant difference in the carbon-halogen bond strength (C-F > C-Cl) is the primary determinant of regioselectivity in these reactions, allowing for selective chemistry at the C-Cl bond. tcichemicals.com

The combined effect of these groups creates a unique reactivity profile. For EAS, the powerful activating and directing influence of the methoxy group dominates, guiding electrophiles primarily to the C3 position. For organometallic coupling, the weaker C-Cl bond at C5 is the reactive site, allowing for selective functionalization while preserving the robust C-F bond at C2.

Reaction Mechanisms and Transition State Analysis in Transformations of this compound

In palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex. The transition state for this step involves the cleavage of the C-X bond and the formation of two new bonds to the palladium center. The energy of this transition state is lower for the C-Cl bond than for the C-F bond, explaining the observed regioselectivity. The electronic nature of the substituents influences this step; electron-withdrawing groups generally accelerate the reaction by making the aryl halide more susceptible to oxidative addition. The methoxy group's electron-donating nature would slightly disfavor this step compared to a non-methoxylated analogue, but the effect of the halogens is more dominant.

For Buchwald-Hartwig amination , after the initial oxidative addition, the mechanism involves the formation of a palladium-amido complex. The final step, reductive elimination, forms the C-N bond and regenerates the catalyst. Studies have shown that reductive elimination can proceed from either a three-coordinate or four-coordinate palladium complex, with the three-coordinate pathway generally being faster. wikipedia.org The steric and electronic properties of the phosphine ligand and the aryl group are critical in determining the stability of intermediates and the energy barriers of the transition states throughout the catalytic cycle. The substituents on the this compound framework would sterically and electronically tune these intermediates, affecting reaction rates and efficiency.

Strategic Applications of 5 Chloro 2 Fluoro 4 Methoxybenzaldehyde As a Versatile Synthetic Intermediate

Building Block for Pharmaceutical Lead Compound Analogs and Advanced Intermediates

The substituted benzaldehyde (B42025) motif is a common feature in many biologically active compounds. The specific combination of chloro, fluoro, and methoxy (B1213986) groups on the phenyl ring of 5-Chloro-2-fluoro-4-methoxybenzaldehyde allows for fine-tuning of steric and electronic properties, which can be crucial for molecular recognition and biological activity.

While this compound itself can be incorporated into larger molecules via its aldehyde group, its primary value may lie in its role as a precursor to more complex scaffolds. The aldehyde can be converted into a wide array of other functional groups (e.g., alcohol, carboxylic acid, amine, etc.), which can then be used in further synthetic steps. For example, related substituted benzaldehydes are used as starting materials for compounds with potential anti-inflammatory, antimicrobial, and anticancer activities. chemimpex.com The aldehyde functional group is a key electrophilic partner in reactions that form carbon-carbon and carbon-nitrogen bonds, which are fundamental to building the carbon skeleton of drug-like molecules. For instance, it can undergo Wittig-type reactions to form alkenes, reductive amination to form substituted amines, or be used in multicomponent reactions to rapidly build molecular complexity. Although specific examples where the intact this compound moiety acts as a central scaffold were not prominent in the search results, its utility as a versatile building block for creating analogues of known pharmacophores is clear from the general principles of medicinal chemistry.

Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents heavily relies on Structure-Activity Relationship (SAR) studies, where systematic structural modifications of a lead compound are performed to optimize its biological activity. This compound is an ideal scaffold for generating compound libraries for such studies due to the versatility of the benzaldehyde functional group.

The aldehyde moiety can undergo a wide array of chemical reactions, allowing for the introduction of diverse functional groups and structural motifs. This chemical reactivity is fundamental to creating a library of derivatives, which can then be screened for biological activity. For instance, the synthesis of novel benzamide (B126) derivatives as potential anti-cancer agents often starts from substituted benzoic acids, which can be readily obtained by the oxidation of the corresponding benzaldehydes. A library of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was synthesized and evaluated for anti-proliferative activity, demonstrating how modifications to a core structure can lead to potent compounds. researchgate.net In this study, one compound was found to arrest the G2/M cell cycle and induce apoptosis in human pancreatic carcinoma cells. researchgate.net

The generation of a compound library from this compound for SAR studies would involve a series of well-established synthetic transformations targeting the aldehyde group. These modifications are crucial for exploring the chemical space around the core scaffold to identify key structural features for desired biological interactions.

Table 1: Potential Synthetic Routes for Derivatization of this compound for SAR Libraries

| Reaction Type | Reagents & Conditions | Resulting Functional Group/Moiety | Purpose in SAR |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Benzylamine derivative (-CH₂-NH-R) | Introduce diverse side chains, alter basicity and polarity. |

| Wittig Reaction | Phosphonium (B103445) ylide (Ph₃P=CHR) | Alkene derivative (-CH=CHR) | Modify geometry, size, and lipophilicity. |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., Malononitrile), Base (e.g., Piperidine) | α,β-Unsaturated system (-CH=C(CN)₂) | Introduce rigid, planar structures and electron-withdrawing groups. |

| Grignard Reaction | Grignard Reagent (R-MgBr), then H₃O⁺ | Secondary alcohol (-CH(OH)-R) | Create chiral centers and introduce new substituent points. |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, H₂O₂) | Carboxylic acid (-COOH) | Enable amide bond formation, introducing a wide array of substituents. |

| Henry Reaction | Nitroalkane (R-CH₂NO₂), Base | β-Nitro alcohol (-CH(OH)-CH(NO₂)R) | Introduce nitro groups and create precursors for further functionalization. |

These reactions facilitate the modular assembly of new chemical entities, a strategy that is highly effective in modern drug discovery. rsc.org The substituents (Cl, F, OMe) on the aromatic ring of this compound play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Intermediate in the Development of Agrochemicals and Crop Protection Agents

Substituted benzaldehydes are crucial building blocks in the agrochemical industry for the synthesis of effective herbicides, fungicides, and pesticides. chemimpex.com The specific substitution pattern on the aromatic ring is critical for the biological activity, selectivity, and environmental profile of the final product.

Patents reveal that structurally related compounds, such as 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772), are important intermediates for agricultural herbicides. google.comgoogle.com The synthesis of these agrochemicals often involves multi-step processes where the benzaldehyde core is assembled and functionalized. For example, one patented method prepares 2-chloro-4-fluoro-5-nitrobenzaldehyde by nitrating 2-chloro-4-fluorobenzaldehyde. google.com Another approach involves the nitration of 2-chloro-4-fluorotoluene, followed by halogenation and hydrolysis to yield the target benzaldehyde. google.com

This compound serves as a valuable analogue and potential precursor in this field. The methoxy group can be a site for demethylation to a hydroxyl group, or it can be retained to fine-tune the properties of the final agrochemical. The presence of the chloro and fluoro atoms is often associated with enhanced herbicidal or fungicidal activity.

Table 2: Patented Agrochemical Intermediates Structurally Related to this compound

| Compound Name | Patent Example | Application/Significance |

| 2-Chloro-4-fluoro-5-nitrobenzaldehyde | CN111848406A | An important intermediate for agricultural herbicides. google.com |

| 2-Chloro-4-fluoro-5-nitrobenzaldehyde | WO2007036718 | Prepared via nitration and used in the synthesis of agrochemicals. google.com |

| 5-Chloro-2,4-dihydroxybenzaldehyde | N/A (General Statement) | Employed in the synthesis of herbicides and fungicides. chemimpex.com |

The development of new crop protection agents requires the synthesis and screening of numerous candidate molecules. The availability of versatile intermediates like this compound is essential for efficiently generating these candidates and discovering next-generation products with improved efficacy and safety profiles.

Application in the Synthesis of Functional Materials and Specialty Chemicals

The unique combination of functional groups in this compound also makes it a precursor for advanced materials and specialty chemicals, where its structural features can be translated into specific physical or chemical properties.

Monomers for Polymer Synthesis

Benzaldehyde derivatives can be used as monomers in various polymerization reactions, particularly polycondensations, to produce high-performance polymers. For example, the related compound 2-fluoro-4-methoxybenzaldehyde (B32593) is a known precursor for the synthesis of polyhydroquinolines (PHQs). sigmaaldrich.com

Similarly, this compound can act as a monomeric unit. Its aldehyde group can react with di-functional nucleophiles such as diamines or diols to form polymers with, for example, poly(azomethine) or polyacetal backbones. The incorporation of this specific benzaldehyde into a polymer chain would introduce the following properties:

Flame Retardancy: The presence of a chlorine atom can enhance the flame-retardant properties of the material.

Thermal Stability: The aromatic structure and halogen substituents can increase the thermal stability of the polymer.

Modified Solubility and Chemical Resistance: The fluoro and methoxy groups can alter the polymer's solubility in organic solvents and its resistance to chemical degradation.

A hypothetical polycondensation reaction could involve reacting this compound with a diamine (e.g., 1,4-phenylenediamine) to form a poly(Schiff base), a class of polymers known for their thermal stability and potential applications in electronics and catalysis.

Precursors for Dyes and Pigments

The synthesis of organic dyes and pigments often relies on the construction of extended π-conjugated systems, which are responsible for their color. Benzaldehyde derivatives are classic starting materials for creating these systems through condensation reactions. nih.gov

The aldehyde group of this compound is an excellent electrophile for reactions like the Knoevenagel or Horner-Wadsworth-Emmons reactions. nih.gov By reacting it with a compound containing an active methylene group (a nucleophile), a new carbon-carbon double bond is formed, extending the π-system.

The substituents on the aromatic ring play a crucial role in tuning the final color of the dye:

Methoxy Group (-OCH₃): As an electron-donating group (auxochrome), it typically causes a bathochromic shift (a shift to longer wavelengths, i.e., a deeper color).

Chloro (-Cl) and Fluoro (-F) Groups: These electron-withdrawing groups can also modulate the electronic structure of the chromophore, influencing both the color and other properties like lightfastness and chemical stability.

Table 3: Potential Dye Classes Synthesized from this compound

| Dye Class | Synthetic Reaction | Reactant Partner (Example) | Resulting Chromophore |

| Styryl Dyes | Knoevenagel Condensation | 2-Methyl-benzothiazolium salt | A cationic styryl system |

| Merocyanine (B1260669) Dyes | Knoevenagel Condensation | Rhodanine-3-acetic acid | A donor-acceptor merocyanine structure |

| Coumarin (B35378) Dyes | Perkin or Knoevenagel Reaction | 4-Diethylamino-salicylaldehyde | A substituted coumarin scaffold |

The strategic use of this compound allows for the rational design of functional dyes and pigments with tailored absorption and emission properties for applications in textiles, printing, and optical data storage.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Fluoro 4 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei.

In the ¹H NMR spectrum of benzaldehyde (B42025) derivatives, the aldehydic proton is highly deshielded and typically appears as a singlet in the downfield region, generally between 9.0 and 10.0 ppm. Protons on the aromatic ring exhibit chemical shifts and coupling patterns that are dependent on the nature and position of the substituents. For instance, in 4-methoxybenzaldehyde, the aromatic protons appear as doublets around 6.9 and 7.8 ppm, while the methoxy (B1213986) protons are observed as a sharp singlet around 3.8 ppm. The presence of electronegative halogens like chlorine and fluorine in 5-Chloro-2-fluoro-4-methoxybenzaldehyde will further influence the chemical shifts of the adjacent aromatic protons due to inductive effects and through-space interactions. The coupling constants (J values) between adjacent protons provide valuable information about their spatial relationship.

Table 1: Representative ¹H NMR Data for Substituted Benzaldehydes

| Compound | Solvent | Aldehydic Proton (ppm) | Aromatic Protons (ppm) | Methoxy Protons (ppm) |

| 4-Methoxybenzaldehyde | CDCl₃ | 9.88 | 7.84 (d), 6.98 (d) | 3.89 (s) |

| 4-Fluorobenzaldehyde rsc.org | CDCl₃ | 9.97 (s) rsc.org | 7.98 – 7.85 (m), 7.26 – 7.16 (m) rsc.org | N/A |

| 4-Chlorobenzaldehyde rsc.org | CDCl₃ | 9.99 | 7.85 (d), 7.52 (d) | N/A |

| 3-Fluoro-4-methoxybenzaldehyde chemicalbook.com | N/A | N/A | N/A | N/A |

Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. Data for specific isomers of Chloro-fluoro-methoxybenzaldehyde is limited in publicly available literature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in benzaldehydes is characteristically found in the highly deshielded region of the spectrum, typically between 190 and 215 ppm. libretexts.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the methoxy group (C-O) is typically observed around 165 ppm in 4-methoxybenzaldehyde, while the other aromatic carbons appear in the 114-132 ppm range. rsc.org The carbons directly bonded to the electronegative fluorine and chlorine atoms in this compound will exhibit characteristic shifts and C-F coupling.

Table 2: Representative ¹³C NMR Data for Substituted Benzaldehydes

| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |

| 4-Methoxybenzaldehyde rsc.org | CDCl₃ | 190.9 rsc.org | 164.6, 132.0, 129.9, 114.3 rsc.org | 55.6 rsc.org |

| 4-Fluorobenzaldehyde rsc.org | CDCl₃ | 190.5 rsc.org | 166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz) rsc.org | N/A |

| 4-Chlorobenzaldehyde rsc.org | CDCl₃ | 190.9 rsc.org | 141.0, 134.7, 130.9, 129.5 rsc.org | N/A |

| 2-Fluoro-4-methoxybenzaldehyde (B32593) chemicalbook.com | N/A | N/A | N/A | N/A |

Note: 'd' denotes doublet, with the C-F coupling constant (J) in Hz.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is influenced by the electronic environment and its proximity to other substituents. For example, in 4-fluorobenzaldehyde, the fluorine signal appears at approximately -102.4 ppm (relative to a standard). rsc.org The position of the fluorine signal in the target molecule will provide insight into the electronic effects of the chloro and methoxy groups on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of substituted benzaldehydes.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in identifying quaternary carbons and confirming the placement of substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, for instance, the orientation of the aldehyde group relative to the adjacent fluorine atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is a prominent feature in the IR spectra of benzaldehydes, typically appearing in the region of 1680-1715 cm⁻¹. libretexts.org For 3-chloro-4-methoxybenzaldehyde, a related compound, this stretching vibration has been observed as a doublet around 1700 cm⁻¹, attributed to Fermi resonance. nih.gov The C-O stretching of the methoxy group and the C-Cl and C-F stretching vibrations will also give rise to characteristic bands in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic ring.

Table 3: Characteristic Vibrational Frequencies for Substituted Benzaldehydes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aldehyde C-H Stretch | 2900-2800, 2800-2700 |

| Carbonyl (C=O) Stretch | 1715-1680 |

| Aromatic C=C Stretch | 1600-1450 |

| Methoxy C-O Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-F Stretch | 1400-1000 |

| C-Cl Stretch | 850-550 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆ClFO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of benzaldehyde derivatives in the mass spectrometer often involves the loss of the aldehydic proton (H•) to give a stable [M-1]⁺ ion, or the loss of the formyl radical (•CHO) to give an [M-29]⁺ ion. docbrown.info In the case of this compound, other characteristic fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a chlorine atom. The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Description |

| [C₈H₆ClFO₂]⁺ | Molecular ion (M⁺) |

| [C₈H₅ClFO₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| [C₇H₆ClFO]⁺ | Loss of a formyl radical ([M-CHO]⁺) |

| [C₇H₃ClFO₂]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| [C₈H₆FO₂]⁺ | Loss of a chlorine radical ([M-Cl]⁺) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high precision. This precision allows for the determination of a molecule's elemental formula from its exact mass. youtube.com Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. youtube.com For this compound (C₈H₆ClFO₂), HRMS is crucial for confirming its elemental composition against other potential isobaric impurities.

The technique involves ionizing the sample and separating the resulting ions based on their m/z ratio in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. youtube.com The experimentally measured monoisotopic mass is then compared to the theoretically calculated mass for the expected formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

Predicted HRMS data for this compound indicates a monoisotopic mass of 188.00403 Da. uni.lu Analysis would typically involve observing the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. The high accuracy of HRMS allows for the confident confirmation of the intended molecular formula, which is a critical step in the characterization of this halogenated aromatic aldehyde. nih.gov

Interactive Data Table: Predicted HRMS Adducts for C₈H₆ClFO₂

| Adduct Formula | Adduct Type | Calculated m/z |

| [C₈H₇ClFO₂]⁺ | [M+H]⁺ | 189.01131 |

| [C₈H₆ClFO₂Na]⁺ | [M+Na]⁺ | 210.99325 |

| [C₈H₁₀ClFO₂N]⁺ | [M+NH₄]⁺ | 206.03785 |

| [C₈H₆ClFO₂K]⁺ | [M+K]⁺ | 226.96719 |

| [C₈H₅ClFO]⁺ | [M+H-H₂O]⁺ | 171.00129 |

| [C₈H₅ClFO₂]⁻ | [M-H]⁻ | 186.99675 |

Data sourced from PubChem predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation, providing information about the connectivity of atoms within a molecule. nih.gov The process involves selecting a specific precursor ion (for example, the [M+H]⁺ ion of this compound) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to piece together the structure of the original molecule. This data-dependent analysis (DDA) approach is highly effective for generating high-purity MS/MS spectra that are characteristic of a specific compound. shimadzu.com

Loss of the formyl group (-CHO): A common fragmentation for benzaldehydes, resulting in the loss of 29 Da (CO + H).

Loss of a methyl radical (•CH₃): From the methoxy group, leading to a loss of 15 Da.

Loss of chlorine (•Cl): Cleavage of the carbon-chlorine bond.

Sequential losses: Such as the loss of a methyl group followed by carbon monoxide (CO).

These fragmentation patterns provide a structural fingerprint that can be used to distinguish this compound from its isomers.

Interactive Data Table: Plausible MS/MS Fragmentations for [C₈H₇ClFO₂]⁺

| Precursor Ion (m/z) | Neutral Loss | Lost Moiety | Product Ion m/z | Plausible Product Ion Formula |

| 189.0113 | 15.0235 | •CH₃ | 173.9878 | [C₇H₄ClFO₂]⁺ |

| 189.0113 | 29.0028 | H• + CO | 160.0085 | [C₇H₆ClFO]⁺ |

| 189.0113 | 34.9689 | •Cl | 154.0424 | [C₈H₇FO₂]⁺ |

| 173.9878 | 27.9949 | CO | 145.9929 | [C₆H₄ClFO]⁺ |

This table represents theoretical fragmentation pathways based on chemical principles.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For a halogenated compound like this compound, X-ray crystallography could confirm the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methoxy substituents. A key area of interest would be the potential for the chlorine atom to participate in halogen bonding—an interaction where the halogen acts as an electrophilic species interacting with a nucleophile (like an oxygen atom on a neighboring molecule). nih.gov

However, crystallographic analysis of halogenated compounds requires careful consideration of potential specific radiation damage. nih.gov High-intensity X-ray beams can cause the cleavage of carbon-halogen bonds (e.g., the C-Cl bond), which could compromise the integrity of the resulting structural model. nih.gov Despite this challenge, a successful crystallographic analysis would provide unequivocal structural proof and invaluable insight into the solid-state behavior of the molecule. As of now, a published crystal structure for this specific compound is not available in open-access crystallographic databases.

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Fluoro 4 Methoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were found that performed Density Functional Theory (DFT) calculations on 5-Chloro-2-fluoro-4-methoxybenzaldehyde. Such calculations are fundamental to understanding the molecule's properties at a quantum level.

There are no available research findings on the optimized geometry or conformational analysis of this compound. This type of study would typically determine the most stable three-dimensional structure of the molecule by calculating its potential energy surface, identifying stable conformers, and detailing bond lengths and angles.

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available in published literature. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and electronic transitions. Similarly, no molecular electrostatic potential (MEP) surface maps have been published, which would illustrate the charge distribution and reactive sites of the molecule.

Information regarding the calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) and the resulting predictions of reactivity for this compound could not be located. This analysis is crucial for predicting how the molecule might interact with other chemical species.

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

There are no published theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound. Computational methods are often used to simulate these spectra to aid in the interpretation of experimental data and to confirm the structure of a compound.

Reaction Pathway Modeling and Transition State Characterization

No studies modeling the reaction pathways or characterizing the transition states for reactions involving this compound have been found. This type of research is vital for understanding the mechanisms of chemical reactions in which this compound might participate.

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., solvent effects, crystal packing)

There is no available research on molecular dynamics simulations of this compound. Such simulations would provide insights into its behavior in different environments, including the effects of solvents on its conformation and the nature of its packing in a crystal lattice.

Analytical Methodologies for the Detection and Quantification of 5 Chloro 2 Fluoro 4 Methoxybenzaldehyde in Synthetic Processes

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 5-Chloro-2-fluoro-4-methoxybenzaldehyde from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can effectively separate the main compound from closely related impurities.

Method Parameters: A typical reversed-phase HPLC method would be developed with the following parameters, which would require validation for this specific analyte:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.

Mobile Phase: A gradient elution is often employed to achieve optimal separation of compounds with varying polarities. A common mobile phase combination is a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.

Flow Rate: A typical flow rate is 1.0 mL/min.

Detection: A UV detector is suitable for aromatic aldehydes. The detection wavelength would be set at the maximum absorbance of this compound, which is expected to be in the range of 250-300 nm.

Temperature: The column oven temperature is typically maintained at a constant value, for instance, 30 °C, to ensure reproducibility.

Data Table: Illustrative HPLC Purity Analysis

| Compound | Retention Time (min) | Area (%) |

| Starting Material (e.g., 1-chloro-4-fluoro-2,5-dimethoxybenzene) | 4.2 | 0.15 |

| This compound | 8.5 | 99.5 |

| Byproduct (e.g., 5-Chloro-2-fluoro-4-methoxybenzoic acid) | 6.8 | 0.25 |

| Unknown Impurity | 9.1 | 0.10 |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable byproducts that may be present in the reaction mixture. It is also a common method for the assay of the final product if it is sufficiently volatile and stable.

Method Parameters: A standard GC method for this type of analysis would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

Carrier Gas: Helium or hydrogen at a constant flow rate.

Injector Temperature: Typically set around 250 °C to ensure rapid volatilization of the sample.

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 10 °C/min, and holding for 5 minutes.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. For identification purposes, a Mass Spectrometer (MS) detector is invaluable.

Data Table: Hypothetical GC Analysis of Volatile Byproducts

| Compound | Retention Time (min) | Identification (MS) |

| Dichloromethane (solvent) | 2.1 | Confirmed |

| 1-Chloro-4-fluoro-2,5-dimethoxybenzene | 12.3 | Confirmed |

| This compound | 15.8 | Confirmed |

| Unidentified Volatile Impurity | 10.5 | m/z fragments suggest... |

Titrimetric Methods for Quantification of Specific Functional Groups

Titrimetric methods can be employed for the quantification of the aldehyde functional group in this compound. A common method involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, liberating hydrochloric acid which is then titrated with a standardized base.

Reaction: R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl

Procedure:

A known weight of the sample containing this compound is dissolved in a suitable solvent.

A solution of hydroxylamine hydrochloride is added, and the mixture is allowed to react.

The liberated hydrochloric acid is titrated with a standardized solution of sodium hydroxide (B78521) to a potentiometric or colorimetric endpoint.

A blank titration is performed to account for any free acid in the hydroxylamine hydrochloride reagent.

Data Table: Sample Titrimetric Analysis Results

| Sample Weight (g) | Volume of NaOH (mL) | Blank Volume (mL) | Calculated Purity (%) |

| 0.5012 | 26.55 | 0.15 | 99.2 |

| 0.5035 | 26.70 | 0.15 | 99.3 |

| 0.4998 | 26.45 | 0.15 | 99.1 |

Conclusion and Future Research Directions for 5 Chloro 2 Fluoro 4 Methoxybenzaldehyde

Summary of Key Research Findings and Methodological Advancements

Currently, dedicated research focusing exclusively on 5-Chloro-2-fluoro-4-methoxybenzaldehyde is limited. Its primary presence in the scientific literature is as a commercially available building block. However, by examining research on analogous compounds, we can infer key characteristics. The chemical properties are largely dictated by the interplay of its substituents. The aldehyde group is a versatile handle for various reactions, while the halogen and methoxy (B1213986) groups modulate the reactivity of the benzene (B151609) ring and can serve as sites for further functionalization.

Methodological advancements in the synthesis of substituted benzaldehydes are relevant. General methods for producing fluorobenzaldehydes often involve the halogen exchange of a corresponding chlorinated precursor. For instance, a patented process describes the production of fluorobenzaldehydes by reacting a halogenated benzaldehyde (B42025) with a metal fluoride (B91410) in the presence of a quaternary phosphonium (B103445) or ammonium (B1175870) salt catalyst. This approach could potentially be adapted for the large-scale synthesis of this compound.

Unexplored Synthetic Routes and Derivatization Opportunities

The true potential of this compound lies in its utility as a scaffold for creating more complex molecules. A significant area for future research is the exploration of its derivatization.

Unexplored Synthetic Routes: While formylation of the corresponding benzene derivative is a plausible synthetic route, other modern synthetic methods remain to be explored. For example, directed ortho-metalation, followed by formylation, could offer an alternative and regioselective pathway to this and related compounds.

Derivatization Opportunities: The aldehyde functional group is a gateway to a vast array of chemical transformations. These include, but are not limited to:

Condensation Reactions: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can yield a variety of substituted styrenes, which are precursors to dyes, polymers, and biologically active molecules. The Claisen-Schmidt condensation with ketones can produce chalcones, a class of compounds known for their diverse pharmacological activities. Research on other fluoro- and methoxy-substituted chalcones has demonstrated their potential as interesting synthons. acgpubs.org

Reductive Amination: This reaction would allow for the synthesis of a wide range of substituted benzylamines, which are common motifs in pharmaceuticals.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to a variety of substituted alkenes with high stereoselectivity.

Cyclization Reactions: The compound can serve as a key starting material for the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and benzodiazepines, many of which are of medicinal importance. For example, hydrazones formed from substituted benzaldehydes can be used to synthesize various heterocyclic systems. mdpi.com

The following table outlines some potential derivatization reactions:

| Reaction Type | Reagents | Potential Product Class |

| Claisen-Schmidt Condensation | Acetophenones | Chalcones |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Substituted Styrenes |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH3CN) | Substituted Benzylamines |

| Wittig Reaction | Phosphonium Ylides | Substituted Alkenes |

| Synthesis of Hydrazones | Hydrazine derivatives | Hydrazones (precursors to heterocycles) |

Potential for Novel Applications as an Advanced Chemical Intermediate

Given its structural features, this compound is a prime candidate for use as an advanced chemical intermediate in several high-value chemical sectors.

Pharmaceuticals: The presence of halogen and methoxy groups is common in many active pharmaceutical ingredients (APIs). The fluoro group can enhance metabolic stability and binding affinity, while the chloro and methoxy groups can be further functionalized to modulate the pharmacological profile of a target molecule. For instance, derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) have been synthesized and evaluated for their anti-cancer properties. researchgate.net This suggests that derivatives of this compound could also be explored for similar applications.

Agrochemicals: Many modern pesticides and herbicides contain halogenated aromatic moieties. The specific substitution pattern of this benzaldehyde could lead to the development of new agrochemicals with improved efficacy and selectivity.

Materials Science: Substituted benzaldehydes are used in the synthesis of polymers, dyes, and liquid crystals. The unique electronic properties conferred by the substituents of this compound could be exploited in the design of novel materials with specific optical or electronic properties.

Emerging Computational Approaches for Further Insight and Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, several computational avenues could be pursued:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including geometric parameters, vibrational frequencies, and electronic properties such as the HOMO-LUMO gap. nist.gov These calculations can provide insights into the molecule's reactivity and spectral characteristics. Studies on other substituted benzaldehydes have used DFT to understand substituent effects on NMR chemical shifts. researchgate.net

Molecular Docking Studies: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of derivatives of this compound. This can help in the rational design of new potential drug candidates. For example, in silico studies have been used to investigate the interaction mechanisms of benzaldehyde derivatives with various biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of derivatives with measured biological activity is synthesized, QSAR models can be developed to correlate the chemical structure with the observed activity. This can aid in the design of more potent compounds.

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-fluoro-4-methoxybenzaldehyde, and how are reaction conditions optimized?

The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous, low-temperature conditions to minimize side reactions . Alternative routes involve halogenation or methoxylation of precursor aldehydes. For example, sodium borohydride reduction in mixed solvents (1,4-dioxane/methanol) followed by column chromatography purification achieves high yields (~90%) under ice-cooled conditions . Optimization focuses on controlling stoichiometry, solvent polarity, and temperature to suppress undesired by-products like over-reduced alcohols or halogenated derivatives.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, chloro/fluoro at C5/C2) .

- Mass spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., M.W. ~190–200 g/mol) .

- HPLC/GC : Purity assessment using reverse-phase chromatography or GC with flame ionization detection .

- Melting point analysis : Consistent with literature values (e.g., 58–60°C for analogous chloro-fluoro benzaldehydes) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers under dry, inert atmospheres to prevent degradation .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing effects of Cl (C5) and F (C2) activate the aromatic ring toward electrophilic attacks, while the methoxy group (C4) exerts an electron-donating effect, directing substitutions to meta/para positions. This interplay complicates regioselectivity, requiring careful optimization of catalysts (e.g., Pd for cross-coupling) . Computational studies (DFT) are recommended to predict reactive sites .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing:

- Anticancer agents : Via Suzuki-Miyaura coupling to introduce biaryl motifs .

- Antimicrobials : Through condensation with thiosemicarbazides .

- Neurological probes : As a fluorinated building block for blood-brain barrier-penetrating molecules .

Advanced Research Questions

Q. How can reaction by-products (e.g., dihalogenated derivatives) be minimized during synthesis?

- Stepwise halogenation : Introduce Cl and F sequentially using directed ortho-metalation (DoM) to avoid over-halogenation .

- Temperature control : Maintain ≤0°C during electrophilic substitutions to reduce radical side reactions .

- Catalyst screening : Use Pd/Cu systems with chelating ligands (e.g., XPhos) to enhance selectivity in cross-couplings .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Q. How do solvent polarity and proticity affect its stability in long-term storage?

- Non-polar solvents (e.g., hexane): Reduce hydrolysis of the aldehyde group but may promote crystallization .

- Protic solvents (e.g., methanol): Accelerate degradation via aldol condensation; thus, anhydrous DMSO or DMF is preferred for stock solutions .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

Q. How do steric and electronic effects of substituents impact its utility in metal-catalyzed reactions?

- Steric hindrance : The methoxy group at C4 may limit accessibility to metal centers, necessitating bulky ligands (e.g., t-BuBrettPhos) to prevent catalyst poisoning .

- Electronic effects : The strong -I effect of F enhances oxidative addition rates in Pd-catalyzed couplings but can deactivate catalysts if not balanced with electron-donating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.